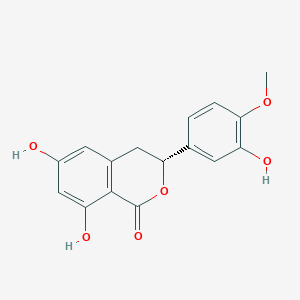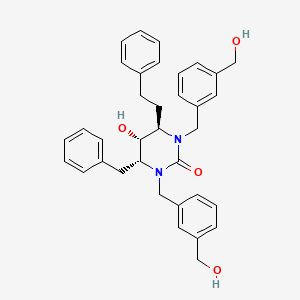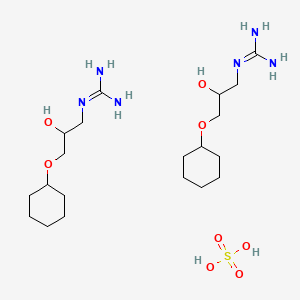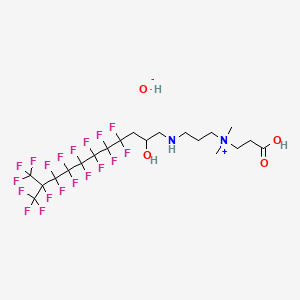
LHRH, N-epsilon-azidobenzoyl-lys(6)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(6)- is a synthetic derivative of luteinizing hormone-releasing hormone This compound is characterized by the presence of an azidobenzoyl group attached to the epsilon amino group of lysine at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(6)- involves multiple steps. The key step is the introduction of the azidobenzoyl group to the epsilon amino group of lysine. This is typically achieved through a reaction between the lysine derivative and an azidobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(6)- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as high-performance liquid chromatography to ensure the final product’s quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(6)- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Click Chemistry: The azido group is highly reactive in click chemistry reactions, particularly with alkynes, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide and organic solvents like dimethylformamide.
Reduction Reactions: Hydrogen gas and palladium on carbon as a catalyst.
Click Chemistry: Copper(I) catalysts and alkynes.
Major Products Formed
Substitution Reactions: Various azido derivatives.
Reduction Reactions: Amine derivatives.
Click Chemistry: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(6)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in the study of protein-protein interactions and the development of bioconjugates.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of novel materials and chemical sensors.
Wirkmechanismus
The mechanism of action of luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(6)- involves its interaction with specific molecular targets. The azido group allows for the compound to be used in click chemistry, facilitating the formation of stable triazole linkages. This property is exploited in various applications, including the development of bioconjugates and targeted drug delivery systems. The compound’s ability to form stable linkages with other molecules makes it a valuable tool in scientific research.
Vergleich Mit ähnlichen Verbindungen
Luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(6)- can be compared with other similar compounds, such as:
Luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(5)-: Similar structure but with the azidobenzoyl group attached to the fifth position of lysine.
Luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(7)-: Similar structure but with the azidobenzoyl group attached to the seventh position of lysine.
The uniqueness of luteinizing hormone-releasing hormone, N-epsilon-azidobenzoyl-lysine(6)- lies in its specific positioning of the azidobenzoyl group, which can influence its reactivity and applications in scientific research.
Eigenschaften
CAS-Nummer |
78527-81-8 |
|---|---|
Molekularformel |
C66H87N21O14 |
Molekulargewicht |
1398.5 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-[(4-azidobenzoyl)amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C66H87N21O14/c1-36(2)27-48(59(95)79-47(12-7-25-73-66(68)69)65(101)87-26-8-13-53(87)64(100)75-33-54(67)90)80-57(93)45(11-5-6-24-72-56(92)38-16-18-40(19-17-38)85-86-70)78-60(96)49(28-37-14-20-42(89)21-15-37)81-63(99)52(34-88)84-61(97)50(29-39-31-74-44-10-4-3-9-43(39)44)82-62(98)51(30-41-32-71-35-76-41)83-58(94)46-22-23-55(91)77-46/h3-4,9-10,14-21,31-32,35-36,45-53,74,88-89H,5-8,11-13,22-30,33-34H2,1-2H3,(H2,67,90)(H,71,76)(H,72,92)(H,75,100)(H,77,91)(H,78,96)(H,79,95)(H,80,93)(H,81,99)(H,82,98)(H,83,94)(H,84,97)(H4,68,69,73)/t45-,46+,47+,48+,49+,50+,51+,52+,53+/m1/s1 |
InChI-Schlüssel |
ICBDNACRYZLHNF-OIAWHVPDSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CCCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


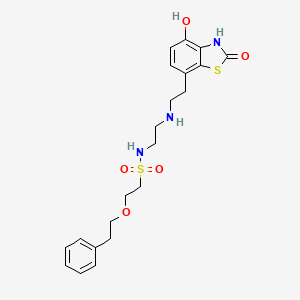

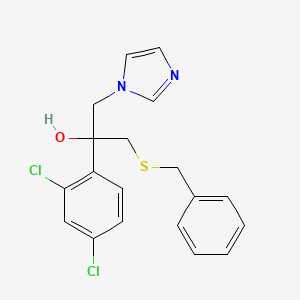
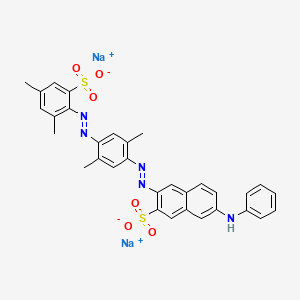
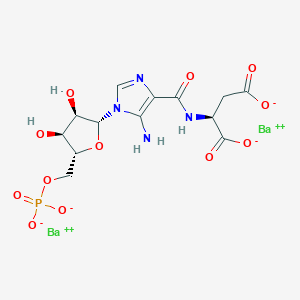
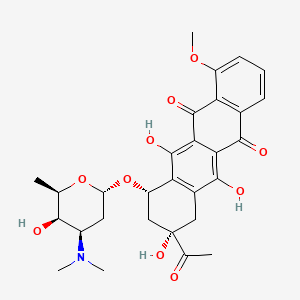
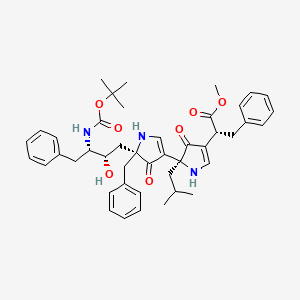
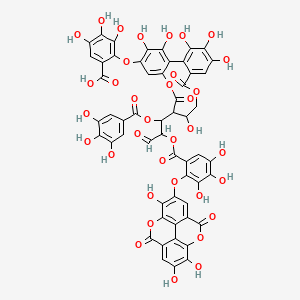
![N-benzyl-N-ethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate](/img/structure/B12771423.png)
